molecular formula C17H18N2S B2842553 N-benzyl-4-isopropylbenzo[d]thiazol-2-amine CAS No. 743457-05-8

N-benzyl-4-isopropylbenzo[d]thiazol-2-amine

Cat. No. B2842553
CAS RN: 743457-05-8
M. Wt: 282.41
InChI Key: OBKLIQZUJWYAFR-UHFFFAOYSA-N
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Description

“N-benzyl-4-isopropylbenzo[d]thiazol-2-amine” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which would include “N-benzyl-4-isopropylbenzo[d]thiazol-2-amine”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives have been explored in recent research . These reactions include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Materials Science and Chemical Sensing

  • Multi-stimuli Responsive Materials : A study by Xiao-lin Lu and M. Xia (2016) details the synthesis of novel V-shaped molecules related to the benzothiazole family, demonstrating their potential use in high-contrast, morphology-dependent fluorochromism induced by mechanical force or surrounding pH stimuli. These materials show promise for applications in security inks without the need for a covering reagent due to their intense solid-state emission and mechano-chromic activity (Lu & Xia, 2016).

Organic Synthesis and Drug Design

  • Synthetic Methodologies : Research by A. Mariappan et al. (2016) presents a metal-free approach for the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, highlighting the versatility of benzothiazole derivatives in pharmaceutical chemistry through oxidative C–S bond formation strategies (Mariappan et al., 2016).

Pharmacology and Medicinal Chemistry

  • Antimicrobial Agents : A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and evaluated for antimicrobial activity, showing potent effects against various pathogenic strains. This underscores the potential of benzothiazole derivatives in developing new antimicrobial drugs (Bikobo et al., 2017).

  • Anticancer Activity : Derivatives of N-benzylidene-5-phenyl-1, 3, 4-thiadiazol-2-amine, a related compound, have been synthesized and shown to exhibit significant anticancer activity in preclinical models. These findings suggest that similar structures, including N-benzyl-4-isopropylbenzo[d]thiazol-2-amine, could be explored for anticancer properties (Naskar et al., 2015).

  • Prodrug Development for Antitumor Applications : Studies on 2-(4-aminophenyl)benzothiazoles and their amino acid prodrugs, demonstrating their potential in overcoming the limitations posed by drug lipophilicity and enhancing drug delivery to tumors. This area of research indicates the promise of benzothiazole derivatives in the development of novel antitumor therapies (Bradshaw et al., 2002).

Mechanism of Action

While the specific mechanism of action for “N-benzyl-4-isopropylbenzo[d]thiazol-2-amine” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

properties

IUPAC Name

N-benzyl-4-propan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S/c1-12(2)14-9-6-10-15-16(14)19-17(20-15)18-11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKLIQZUJWYAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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